molecular formula C25H25N3O3 B2834788 7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-48-7

7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2834788
CAS No.: 900003-48-7
M. Wt: 415.493
InChI Key: GQIQXMCBRHJHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C25H25N3O3 and its molecular weight is 415.493. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Activities

Various fused oxazine derivatives have been synthesized and evaluated for their potential chemical and pharmacological activities. These activities include antioxidant and anticancer effects, highlighting the potential of these compounds in medicinal chemistry and drug development. The synthesis of these compounds involves complex chemical reactions, emphasizing the innovation in creating new pharmacologically active molecules (Mahmoud, El-Bordany, & Elsayed, 2017).

Antiviral Properties

A study has described a new route for synthesizing novel benzamide-based 5-aminopyrazoles and their corresponding derivatives, which showed significant antiviral activities against the influenza A virus (H5N1), indicating their potential in treating avian influenza (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antifungal Activities

New thiophene-based heterocycles incorporating a thiophene moiety were synthesized and showed promising antibacterial and antifungal activities. These findings suggest the potential of these compounds as novel antimicrobial agents, offering alternatives to existing treatments and addressing the challenge of antibiotic resistance (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Anti-inflammatory and Analgesic Activities

Compounds derived from pyrazolone and containing the pyrazoline moiety were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds showed good anti-inflammatory activity comparable to standard drugs like indomethacin, while others exhibited higher analgesic activity than aspirin, highlighting their potential in pain management and inflammation treatment (Abbady & Youssef, 2014).

Properties

IUPAC Name

7-ethoxy-2-(4-ethoxyphenyl)-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-3-29-18-13-11-17(12-14-18)21-16-22-19-8-7-10-23(30-4-2)24(19)31-25(28(22)27-21)20-9-5-6-15-26-20/h5-15,22,25H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIQXMCBRHJHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OCC)OC3C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.